

A Comparative Crystallographic Analysis of Nitro-Substituted Indazoles and Related Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methyl-4-nitro-1H-indazole*

Cat. No.: *B1347639*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several nitro-substituted indazole and imidazole derivatives. While a dedicated crystallographic study for **1-Methyl-4-nitro-1H-indazole** was not publicly available at the time of this review, this guide leverages data from structurally related compounds to offer insights into the influence of nitro-group substitution on the molecular geometry and crystal packing of these heterocyclic systems. The presented data is essential for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of nitro-substituted indazoles and a related imidazole. These compounds provide a basis for understanding the structural variations that arise from different substitution patterns on the indazole and imidazole rings.

Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	z
1-											
Meth											
yl-4-											
nitro-	C ₄ H ₄	Orth orho mbic	P2 ₁ 2 ₁	8.41	12.6	6.56	90	90	90	698. 2(3)	4
1H- imid	N ₄ O ₄				2(2)	46(3)	3(1)				
azol											
e											
3-(4-											
meth											
ylph											
enyl)	C ₁₄ H ₁₁ N ₃ O ₂	Mon oclini c	P2 ₁ / c	-	-	-	-	-	-	-	-
1H- inda											
zole											
1-(4-											
Meth											
ylph											
enyls											
ulfon											
yl)-5,	C ₁₄ H ₁₀ N ₄ O ₆ S	Tricli nic	P1	7.41 25(3)	8.53 71(3)	13.0 825(5)	90.4 01(2)	95.7 07(2)	111. 302(2)	766. 66(5)	2
6-											
dinitr											
O-											
1H- inda											
zole											

(4-

nitro-

1H-

inda

C₈H₇

zol-

N₃O₃

1-

yl)m

etha

nol

(5-

nitro-

1H-

inda

C₈H₇

zol-

N₃O₃

1-

yl)m

etha

nol

(6-

nitro-

1H-

inda

C₈H₇

zol-

N₃O₃

1-

yl)m

etha

nol

Note: Complete crystallographic data for 3-(4-methylphenyl)-6-nitro-1H-indazole and the (nitro-1H-indazol-1-yl)methanol derivatives were not fully available in the searched literature.

Key Structural Observations

- Planarity and Torsion Angles: In many nitro-substituted indazoles, the indazole ring system is largely planar. However, the nitro groups are often twisted out of this plane to varying degrees. For instance, in 3-(4-methylphenyl)-6-nitro-1H-indazole, the nitro group is twisted

out of the indazole plane by 3-6°.[1] Similarly, in 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the two nitro groups form dihedral angles of 57.0(3)° and 31.9(3)° with the indazole ring system.[2] In contrast, for (nitro-1H-indazol-1-yl)methanol derivatives, the nitro groups are nearly coplanar with the benzene ring, with a mean deviation of only 2.0°.[3][4]

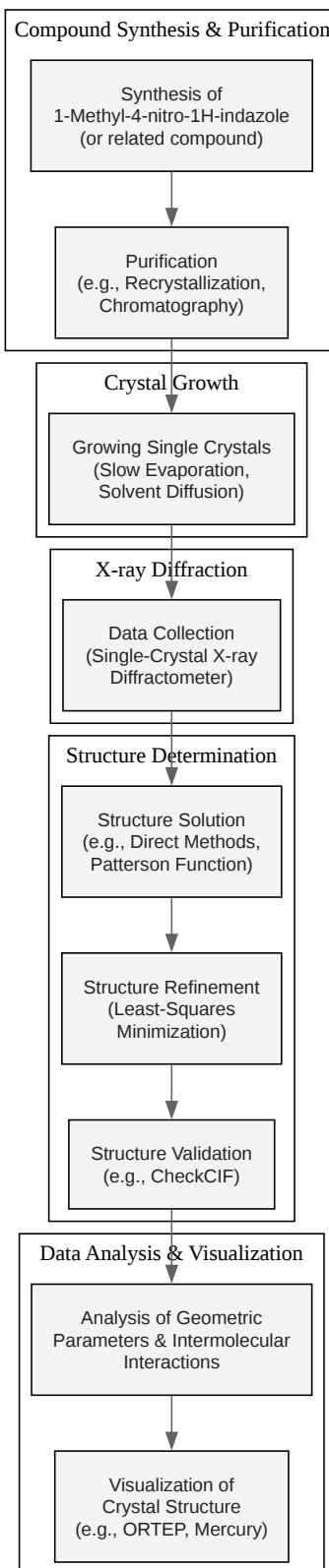
- **Intermolecular Interactions:** Hydrogen bonding plays a significant role in the crystal packing of these molecules. In the crystal structure of 1-methyl-4-nitro-1H-imidazole, molecules are linked through C—H…O hydrogen bonds.[5] For (1H-indazol-1-yl)methanol derivatives, dimers are formed through intermolecular O—H…N hydrogen bonds.[3][4] The crystal packing of 3-(4-methylphenyl)-6-nitro-1H-indazole is stabilized by C—H…O hydrogen bonds and π-stacking interactions.[1]

Experimental Protocols

The following provides a general overview of the experimental procedures typically employed for the synthesis and X-ray crystal structure analysis of nitro-substituted indazoles, based on the available literature.

Synthesis of 1-Methyl-4-nitro-1H-imidazole[5][6]

A common method for the synthesis of 1-methyl-4-nitro-1H-imidazole involves the nitration of 1-methyl-1H-imidazole. This can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving regioselectivity and good yields.


X-ray Crystallography[2][5]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform and hexane.[5]

Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a CCD area detector and using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for X-ray crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure, structural characterization and *in vitro* antimicrobial activities of 1-methyl-4-nitro-1*H*-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Nitro-Substituted Indazoles and Related Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347639#x-ray-crystal-structure-analysis-of-1-methyl-4-nitro-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com